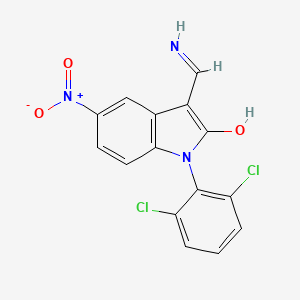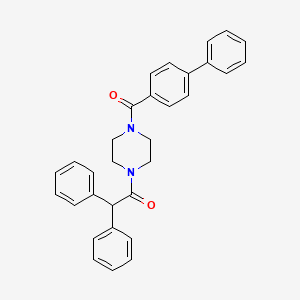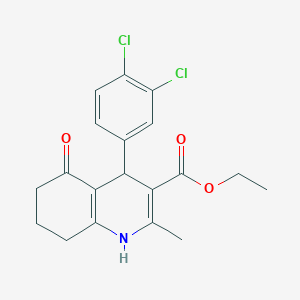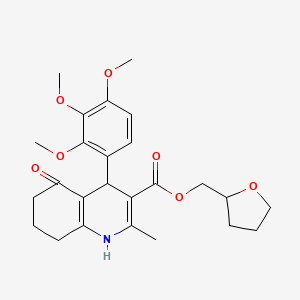
4,4,5,5,5-pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,5-pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate, commonly known as PCOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Wirkmechanismus
PCOB acts as a positive allosteric modulator of GABA receptors, meaning that it enhances the activity of these receptors. GABA receptors are ion channels that are activated by the neurotransmitter GABA, which is the primary inhibitory neurotransmitter in the brain. By enhancing the activity of GABA receptors, PCOB can increase the inhibitory tone of the brain, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
PCOB has been shown to have a variety of biochemical and physiological effects, including sedation, anxiolysis, and anticonvulsant activity. These effects are mediated by the enhancement of GABA receptor activity, which leads to increased inhibition of neuronal activity. Additionally, PCOB has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PCOB in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, PCOB has a well-defined mechanism of action, which makes it a useful tool for studying the activity of GABA receptors. However, one limitation of using PCOB is its relatively short half-life, which can make it difficult to study the long-term effects of GABA receptor modulation.
Zukünftige Richtungen
There are several future directions for research involving PCOB. One area of interest is the development of new GABA receptor modulators based on the structure of PCOB, which could have improved pharmacokinetic properties and greater efficacy. Additionally, PCOB could be used to study the role of GABA receptors in neurological diseases such as epilepsy and anxiety disorders. Finally, PCOB could be used in combination with other compounds to study the interactions between GABA receptors and other neurotransmitter systems.
Synthesemethoden
PCOB can be synthesized through a multi-step process involving the reaction of 4,4,5,5,5-pentafluoropentanol with cyclohexylamine, followed by the addition of ethyl chloroformate and subsequent purification. The yield of this synthesis method is high, and the resulting compound is highly pure, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
PCOB has been found to have potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. Specifically, PCOB has been used as a tool to study the activity of GABA receptors, which are important for regulating neurotransmission in the brain. Additionally, PCOB has been used to study the effects of GABA receptor modulators on the behavior of animals, providing insights into the mechanisms of action of these compounds.
Eigenschaften
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F5NO3/c16-14(17,15(18,19)20)9-4-10-24-13(23)8-7-12(22)21-11-5-2-1-3-6-11/h11H,1-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGPIVCRMRURAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348276 |
Source


|
| Record name | 4,4,5,5,5-Pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303133-86-0 |
Source


|
| Record name | 4,4,5,5,5-Pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5190943.png)
![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5190960.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[4-(methylthio)benzyl]piperidine](/img/structure/B5190966.png)

![2-(2,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5190983.png)

![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5190995.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190999.png)
![ethyl 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5191002.png)



![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-methyl-1-propanamine](/img/structure/B5191029.png)